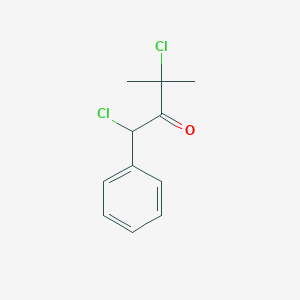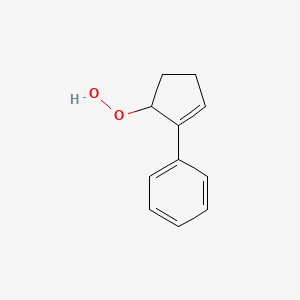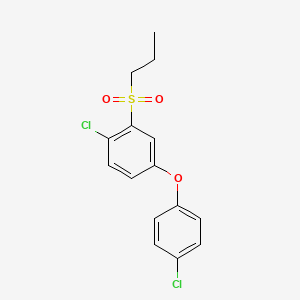
2-(2-Hydroxy-3-phenoxypropyl)heptanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-3-phenoxypropyl)heptanal is an organic compound with the molecular formula C16H24O3 It is characterized by the presence of a hydroxyl group, a phenoxy group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenoxypropyl)heptanal typically involves the reaction of heptanal with 2-hydroxy-3-phenoxypropyl derivatives. One common method is the condensation reaction between heptanal and 2-hydroxy-3-phenoxypropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-3-phenoxypropyl)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-(2-Hydroxy-3-phenoxypropyl)heptanoic acid.
Reduction: 2-(2-Hydroxy-3-phenoxypropyl)heptanol.
Substitution: Various ethers and esters depending on the substituent used.
科学的研究の応用
2-(2-Hydroxy-3-phenoxypropyl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-(2-Hydroxy-3-phenoxypropyl)heptanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and molecular functions, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of an aldehyde group.
2-Hydroxy-3-phenoxypropyl methacrylate: Similar structure but with a methacrylate group.
2-Hydroxy-3-phenoxypropyl acetate: Similar structure but with an acetate group.
Uniqueness
2-(2-Hydroxy-3-phenoxypropyl)heptanal is unique due to the presence of both a hydroxyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
特性
CAS番号 |
61103-76-2 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
2-(2-hydroxy-3-phenoxypropyl)heptanal |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-8-14(12-17)11-15(18)13-19-16-9-6-4-7-10-16/h4,6-7,9-10,12,14-15,18H,2-3,5,8,11,13H2,1H3 |
InChIキー |
CQPJLBZHFOJZMW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(COC1=CC=CC=C1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)

![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


